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molecular formula C6H8N2OS B012698 (2-(Methylthio)pyrimidin-5-yl)methanol CAS No. 19858-50-5

(2-(Methylthio)pyrimidin-5-yl)methanol

Cat. No. B012698
M. Wt: 156.21 g/mol
InChI Key: ZEIJWLQVULZDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07629363B2

Procedure details

To a cold suspension of methyl 2-(methylthio)pyrimidine-5-carboxylate (1.74 g, 9.4 mmol) in dichloromethane (20 mL, −70° C.) was added DIBAL (20.8 mL, 20 mmol) dropwise via an addition funnel. The mixture was stirred under nitrogen at −70° C. for 1 hour and then at −50° C. for 3 hours. The reaction was diluted with dichloromethane (50 mL) and quenched with a suspension of sodium sulfate decahydrate (10 g) in water (50 mL). The slurry was filtered through celite and the filtrate was concentrated. The residue was purified by flash chromatography (silica gel) using 100% ethyl acetate to afford the desired compound (0.7813 g, 39%) as a yellow solid. 1H-NMR ((CD3OD, 400 MHz) δ 8.53 (s, 2H), 4.56 (s, 2H), 2.54 (s, 3H); ES-HRMS m/z 157.0409 (M+H C6H8N2OS requires 157.0430).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[CH:7][C:6]([C:9](OC)=[O:10])=[CH:5][N:4]=1.CC(C[AlH]CC(C)C)C>ClCCl>[CH3:1][S:2][C:3]1[N:8]=[CH:7][C:6]([CH2:9][OH:10])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
CSC1=NC=C(C=N1)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20.8 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen at −70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at −50° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched with a suspension of sodium sulfate decahydrate (10 g) in water (50 mL)
FILTRATION
Type
FILTRATION
Details
The slurry was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC1=NC=C(C=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.7813 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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